molecular formula C8H8ClNO3 B1486880 3-Chloro-6-ethoxypyridine-2-carboxylic acid CAS No. 1020945-92-9

3-Chloro-6-ethoxypyridine-2-carboxylic acid

Cat. No. B1486880
CAS RN: 1020945-92-9
M. Wt: 201.61 g/mol
InChI Key: GOTHCMYEHRDTBZ-UHFFFAOYSA-N
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Description

3-Chloro-6-ethoxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is used in various scientific research fields, including medicinal chemistry, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-ethoxypyridine-2-carboxylic acid consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom, an ethoxy group, and a carboxylic acid group .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Chloro-6-ethoxypyridine-2-carboxylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of various chemical structures. Research into the reactions of bromo-derivatives of 2- and 3-ethoxypyridine with hydrochloric acid has shown that compounds such as 6-bromo-2-ethoxypyridine can be transformed into 6-chloro-2-hydroxypyridine. This highlights the potential of chloro- and ethoxypyridine derivatives in synthesizing hydroxypyridines, which are valuable intermediates in organic synthesis (Hertog & Bruyn, 2010).

Antibacterial Agents

Pyridonecarboxylic acids, including derivatives of 3-chloro-6-ethoxypyridine-2-carboxylic acid, have been studied for their antibacterial properties. The synthesis and evaluation of various analogs, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have demonstrated significant antibacterial activity, suggesting a potential application in developing new antibacterial agents (Egawa et al., 1984).

Anticancer Agents

The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds such as ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, which may involve intermediates related to 3-chloro-6-ethoxypyridine-2-carboxylic acid, has been explored for potential anticancer applications. These compounds were tested for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their relevance in anticancer research (Temple et al., 1983).

properties

IUPAC Name

3-chloro-6-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-6-4-3-5(9)7(10-6)8(11)12/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTHCMYEHRDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethoxypyridine-2-carboxylic acid

CAS RN

1020945-92-9
Record name 3-chloro-6-ethoxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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